

# A Technical Guide to the Commercial Availability of L-Glutamic Acid

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## Compound of Interest

Compound Name: 3-Iodo-5-methoxypyridine

Cat. No.: B1358553

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## Introduction

L-Glutamic acid, a non-essential amino acid, is a cornerstone of cellular metabolism and neurotransmission.<sup>[1]</sup> In the central nervous system, it functions as the primary excitatory neurotransmitter, playing a critical role in synaptic plasticity, learning, and memory.<sup>[1][2][3]</sup> Its involvement in numerous physiological processes makes it a molecule of significant interest in academic research and as a starting material or key component in the development of therapeutics. This guide provides an in-depth overview of the commercial availability of L-Glutamic acid, its physicochemical properties, and its role in key signaling pathways.

## Commercial Availability

L-Glutamic acid is readily available from a variety of chemical suppliers. It is typically sold as a white crystalline powder with purities often exceeding 99%.<sup>[4]</sup> Key suppliers for research and development purposes include Sigma-Aldrich (Merck), Thermo Fisher Scientific, and MedChemExpress. The product is generally of plant origin and is available in various grades, including certified reference materials.<sup>[5]</sup>

Table 1: Representative Commercial Suppliers of L-Glutamic Acid

Supplier	Product Name	Purity	CAS Number
Sigma-Aldrich (Merck)	L-Glutamic acid	≥99%	56-86-0[6]
Thermo Fisher Scientific	L(+)-Glutamic acid, 99%	99%	56-86-0[5]
MedChemExpress	L-Glutamic acid (Standard)	99.93%	56-86-0
Carl ROTH	L-Glutamic acid CELLPURE®	≥99 %	56-86-0[7]

## Physicochemical and Analytical Data

A comprehensive understanding of the physicochemical properties of L-Glutamic acid is essential for its application in research and development.

Table 2: Physicochemical Properties of L-Glutamic Acid

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub>	[4][8]
Molecular Weight	147.13 g/mol	[4][8]
Appearance	White crystalline powder	[1][4]
Melting Point	199 °C (decomposes)	[1]
Solubility in Water	8.57 g/L (25 °C)	[1]
Solubility in Ethanol	350 µ g/100 g (25 °C)	[1]
pKa values	2.10 (α-carboxyl), 4.07 (side chain), 9.47 (α-amino)	[1]
Specific Optical Rotation	+31.5° to +32.5° (c=10, 2N HCl)	[4]

Table 3: Typical Certificate of Analysis Data for Commercial L-Glutamic Acid

Parameter	Specification
Assay (on dried basis)	98.5% to 100.5%
Appearance	White, crystalline powder
Identification (IR)	Conforms to structure
Loss on Drying	$\leq 0.5\%$
Residue on Ignition	$\leq 0.1\%$
Specific Rotation	$+30.5^{\circ}$ to $+32.5^{\circ}$
Heavy Metals (as Pb)	$\leq 10$ ppm
Other Amino Acids	Not detectable

## Experimental Protocols

Detailed analytical methods are crucial for the quality control and characterization of L-Glutamic acid. Below are generalized protocols based on common analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and assess the purity of L-Glutamic acid.
- Methodology:
  - Sample Preparation: Dissolve a precisely weighed amount of L-Glutamic acid in a suitable deuterated solvent, such as deuterium oxide ( $D_2O$ ) with a pH indicator or dilute hydrochloric acid in  $D_2O$  to ensure protonation of the carboxyl groups and solubility.
  - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Data Acquisition: Acquire  $^1H$  NMR and  $^{13}C$  NMR spectra.
  - Analysis: The resulting spectra should be consistent with the known chemical shifts and coupling constants for L-Glutamic acid. Purity can be estimated by integrating the signals corresponding to the compound against those of a certified internal standard. A certificate

of analysis for a reference standard will typically state that the  $^1\text{H}$  NMR spectrum is consistent with the structure.

## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the L-Glutamic acid molecule and confirm its identity.
- Methodology:
  - Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground L-Glutamic acid with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
  - Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Data Acquisition: Scan the sample over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
  - Analysis: The resulting spectrum should exhibit characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and alkyl (C-H stretches) functional groups. Commercial suppliers confirm the identity of their L-Glutamic acid by ensuring the infrared spectrum conforms to a reference spectrum.[5]

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of L-Glutamic acid, confirming its identity.
- Methodology:
  - Sample Preparation: Dissolve the L-Glutamic acid sample in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with a small amount of acid (e.g., formic acid) to aid ionization.
  - Instrumentation: Employ a mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a frequently used ionization technique.

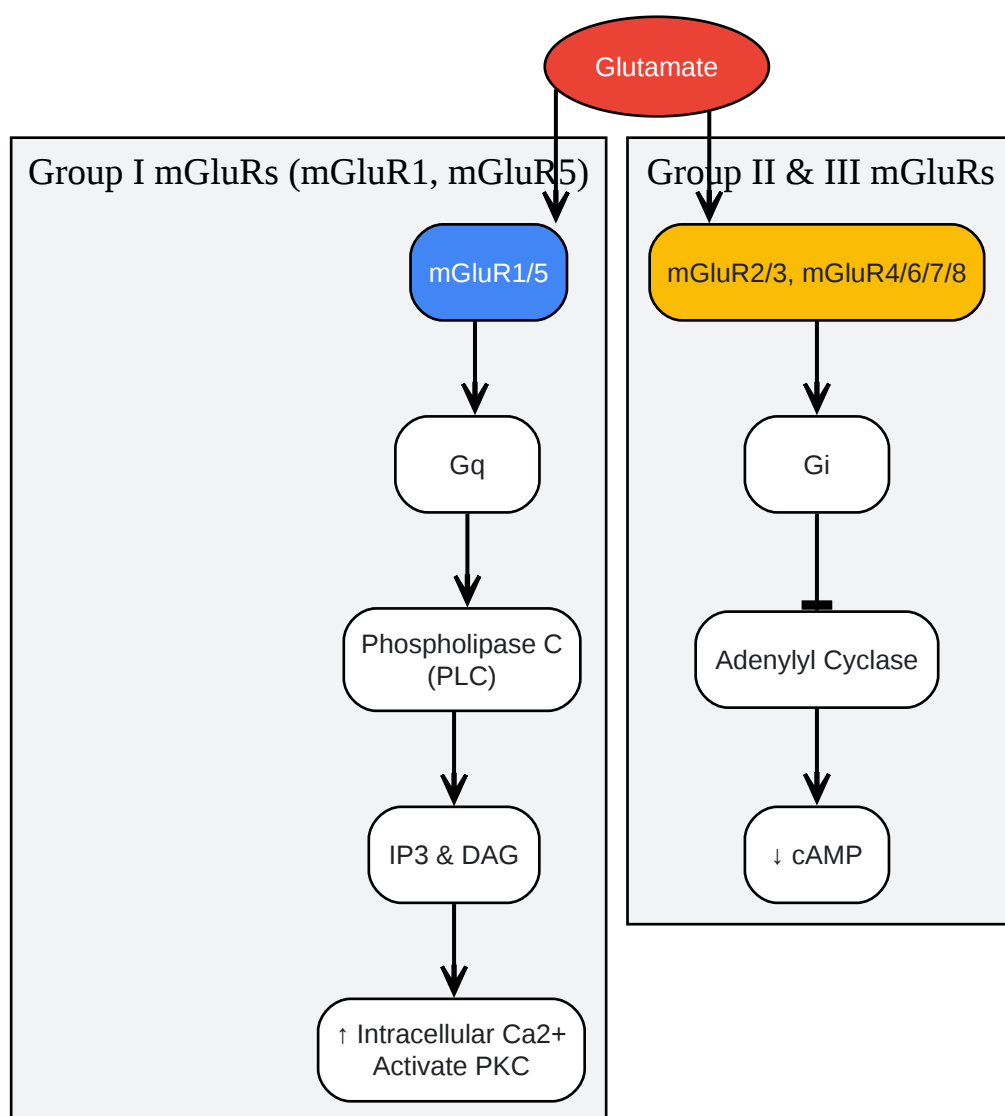
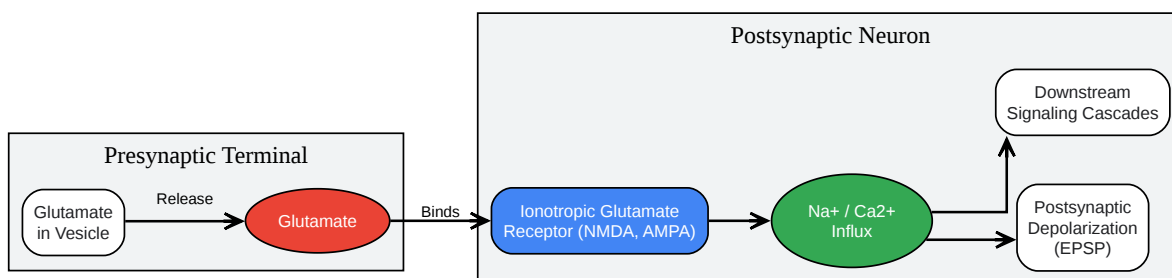
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The protonated molecule  $[M+H]^+$  or deprotonated molecule  $[M-H]^-$  is typically observed.
- Analysis: The measured mass-to-charge ratio ( $m/z$ ) of the molecular ion should correspond to the calculated molecular weight of L-Glutamic acid (147.13 g/mol).<sup>[8][9]</sup> Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for further structural confirmation. It's important to note that in-source cyclization to pyroglutamic acid can be an artifact in LC-MS analysis of glutamic acid.<sup>[10]</sup>

## Signaling Pathways

L-Glutamic acid exerts its primary physiological effects in the central nervous system through two main classes of receptors: ionotropic and metabotropic glutamate receptors.<sup>[2][11]</sup>

### Ionotropic Glutamate Receptor (iGluR) Signaling

Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission.<sup>[3][12]</sup> They are classified into three subtypes: AMPA, NMDA, and kainate receptors.<sup>[3]</sup> Upon glutamate binding, these receptors open, allowing the influx of cations ( $Na^+$  and  $Ca^{2+}$ ), which leads to depolarization of the postsynaptic membrane.<sup>[3][11]</sup>



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